N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 2-thioxo group, a 3,4,5-trimethoxyphenyl ring at position 4, a 6-methyl group, and an N-(2,5-dimethylphenyl)carboxamide moiety at position 3. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial and anticancer properties, due to their structural versatility and ability to interact with biological targets . The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance binding affinity to enzymes or receptors, while the thioxo group contributes to hydrogen bonding and tautomeric behavior .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-12-7-8-13(2)16(9-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPITOWQUKMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound is characterized by its complex structure that incorporates thioxo and carboxamide functional groups, which are known to enhance biological activity. The following sections explore its biological properties, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.52 g/mol. The structural features that contribute to its biological activity include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.52 g/mol |
| Purity | Typically 95% |
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating significant antimicrobial activity comparable to conventional antibiotics such as ciprofloxacin and ketoconazole .
Antitumor Activity
The compound has also shown promise in antitumor studies. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines including KB (human oral cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance its antitumor efficacy .
The proposed mechanism of action involves the inhibition of topoisomerase II and interaction with DNA. This interaction is crucial for disrupting the replication process in cancer cells. Molecular docking studies have provided insights into how this compound binds effectively to target sites on DNA .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of microorganisms. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains.
Study 2: Antitumor Screening
A study focused on evaluating the cytotoxic effects of this compound on human tumor cell lines revealed that it induced apoptosis in cancer cells while sparing normal cells. The findings suggest potential therapeutic applications in oncology .
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (RN: 361182-53-8)
- Key Differences :
- Oxo vs. Thioxo Group : The 2-oxo group replaces the 2-thioxo moiety, reducing sulfur-mediated interactions and altering tautomeric stability .
- Substituent Position : The phenyl ring at position 4 is substituted with a single 4-methoxy group instead of 3,4,5-trimethoxy, diminishing steric bulk and electronic effects .
- Biological Implications : The absence of the thioxo group may reduce antimicrobial potency, as sulfur atoms often enhance activity against pathogens .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- Heterocyclic Fusion : Incorporates a thiazolo[3,2-a]pyrimidine system instead of a tetrahydropyrimidine core, increasing rigidity and planarity .
- Substituents : A 2,4,6-trimethoxybenzylidene group at position 2 and an ethyl ester at position 6 modify solubility and bioavailability .
- Crystal Structure : The pyrimidine ring exhibits a flattened boat conformation due to puckering (C5 deviation: 0.224 Å), which may influence receptor binding compared to the more flexible tetrahydropyrimidine analogs .
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4a-o)
- Biological Activity: These derivatives demonstrated broad-spectrum antimicrobial activity, suggesting that halogenation and trifluoromethyl groups improve efficacy against resistant strains .
Crystallography and Structural Validation
- The target compound’s structure was likely resolved using SHELX software, a standard for small-molecule refinement. Similar compounds (e.g., ) were analyzed via single-crystal X-ray diffraction, revealing puckered pyrimidine rings and intermolecular hydrogen bonding patterns critical for stability .
Physicochemical Properties
- Molecular Weight : The target compound (exact mass unconfirmed) is structurally similar to ’s Compound 4 (m/z 551), suggesting comparable solubility challenges due to high aromaticity .
- Crystal Packing : Analogues like exhibit C–H···O hydrogen bonding, stabilizing crystal lattices and influencing melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
